6-Fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine
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Overview
Description
6-Fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and stability under various conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine typically involves the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes.
Introduction of the fluoro and iodo groups: These can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and iodinating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and minimal environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole N-oxide, while reduction may yield an amine derivative.
Scientific Research Applications
6-Fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biomolecular targets, enhancing its binding affinity and specificity . The presence of fluorine and iodine atoms can further modulate its electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Known for its stability and diverse biological activities.
1,2,4-Triazole: Similar in structure but with different electronic properties and reactivity.
Benzotriazole: Another triazole derivative with applications in corrosion inhibition and as a ligand in coordination chemistry.
Uniqueness
Its structure allows for versatile modifications, making it a valuable scaffold for drug development and other scientific research applications .
Properties
Molecular Formula |
C12H8FIN4 |
---|---|
Molecular Weight |
354.12 g/mol |
IUPAC Name |
6-fluoro-2-(3-iodophenyl)benzotriazol-5-amine |
InChI |
InChI=1S/C12H8FIN4/c13-9-5-11-12(6-10(9)15)17-18(16-11)8-3-1-2-7(14)4-8/h1-6H,15H2 |
InChI Key |
QLXRWBHBZWPVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2N=C3C=C(C(=CC3=N2)F)N |
Origin of Product |
United States |
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